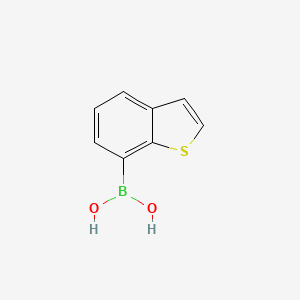![molecular formula C15H12O2 B1286148 3-([1,1'-Biphenyl]-3-yl)acrylic acid CAS No. 60521-26-8](/img/structure/B1286148.png)
3-([1,1'-Biphenyl]-3-yl)acrylic acid
Overview
Description
The compound "3-([1,1'-Biphenyl]-3-yl)acrylic acid" is a derivative of acrylic acid where the acrylic moiety is substituted with a biphenyl group. This structural modification is significant as it combines the reactivity of the acrylic group with the stability and electronic properties of the biphenyl system. The biphenyl group is known for its rigidity and anisotropic nature, which can impart unique physical and chemical properties to the compound.
Synthesis Analysis
The synthesis of biphenyl-acrylic acid derivatives can be achieved through various methods. One such method is the one-pot Suzuki cross-coupling followed by Wittig olefination reactions, which has been shown to produce 3-(biphenyl)acrylates in good yield . Another approach involves the Knoevenagel reaction, which has been used to synthesize (E)-3-(3,4-dihydroxyphenyl) acrylic acid from 3,4-dimethoxybenzaldehyde, followed by demethylation . These methods demonstrate the versatility and adaptability of synthetic strategies to obtain the desired biphenyl-acrylic acid derivatives.
Molecular Structure Analysis
The molecular structure of biphenyl-acrylic acid derivatives is characterized by the presence of a biphenyl moiety, which can influence the overall conformation and electronic properties of the molecule. Quantum chemical calculations have been used to propose structural models for related compounds, such as poly(3-thiophen-3-yl acrylic acid), which show head-to-tail polymer linkages and the acrylic acid side group in a trans-conformation . Such studies are crucial for understanding the molecular arrangement and predicting the properties of the polymers.
Chemical Reactions Analysis
Biphenyl-acrylic acid derivatives can participate in various chemical reactions due to the presence of the reactive acrylic group. For instance, they can be used to form coordination polymers by reacting with metal cations, as seen in the hydrothermal synthesis of metal-organic frameworks (MOFs) using trans-3-(3-pyridyl)acrylic acid . Additionally, these compounds can undergo polymerization reactions to form side chain liquid crystal polymers, which have been synthesized and investigated for their thermal properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of biphenyl-acrylic acid derivatives are influenced by the biphenyl group and the acrylic moiety. For example, novel biphenyl-based acrylate and methacrylate compounds have been characterized for their solubility, color, absorbance, and fluorescence properties in various solvents . The presence of the biphenyl group can also impart liquid crystalline properties to polymers, as observed in side chain acrylate and methacrylate liquid crystal polymers containing the biphenyl moiety . Furthermore, the optoelectronic properties of related compounds, such as 2-cyano-3-[4-(diphenylamino)phenyl] acrylic acid, have been theoretically studied, revealing their potential as nonlinear optical materials .
Scientific Research Applications
Solar Cell Applications
3-([1,1'-Biphenyl]-3-yl)acrylic acid derivatives, such as JK-1 and JK-2, show significant potential in solar cell applications. These organic sensitizers, when anchored onto TiO2 film, exhibit high photon-to-current conversion efficiency. The synthesized compounds demonstrate overall conversion efficiency of 8.01% under standard sunlight conditions, indicating their suitability for photovoltaic applications (Kim et al., 2006).
Polythiophene Derivatives
Poly(3-thiophene-3-yl acrylic acid), a polythiophene derivative, has been studied for its structural and electronic properties. This polymer is soluble in polar solvents and has been characterized through various theoretical and experimental methods, indicating its potential applications in electronic and optoelectronic devices (Bertran et al., 2008).
Fluorescence Studies
Biphenyl-based acrylate and methacrylate compounds have been synthesized and analyzed for their fluorescence properties in various solvents. These novel compounds could have potential applications in fluorescence-based sensors and imaging technologies (Baskar & Subramanian, 2011).
Hydrogel Modification
Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds. These modifications enhance the hydrogels' swelling properties and thermal stability, making them suitable for medical applications, including antibacterial and antifungal treatments (Aly & El-Mohdy, 2015).
Corrosion Protection
Self-assembled films of (E)-3-(4-((1H-imidazol-1-yl)methyl)Phenyl)acrylic acid have been used on iron surfaces to protect against corrosion. Electrochemical measurements indicate these films offer effective inhibition against iron corrosion, suggesting their application in metal protection and preservation (Zhang et al., 2009).
Luminescence Enhancement
Tb 3+ -doped poly(acrylic acid) containing ligands like 1,10-phenanthroline and 2,2′-bipyridine shows enhanced luminescent properties. This doping and complex formation lead to a significant improvement in emissions, suggesting applications in lighting and display technologies (Flores et al., 2006).
Safety and Hazards
Acrylic acid, the parent compound of “3-([1,1’-Biphenyl]-3-yl)acrylic acid”, is considered hazardous. It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Target of Action
Acrylic acid derivatives are known to interact with various biological targets, influencing cellular processes .
Mode of Action
Acrylic acid derivatives typically interact with their targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
For instance, they can be converted to 3-hydroxypropionic acid (3HP), which is an industrially important platform chemical .
Result of Action
Acrylic acid derivatives have been shown to have various biological effects, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of 3-([1,1’-Biphenyl]-3-yl)acrylic acid can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .
properties
IUPAC Name |
(E)-3-(3-phenylphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-15(17)10-9-12-5-4-8-14(11-12)13-6-2-1-3-7-13/h1-11H,(H,16,17)/b10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQNPVHFBDPNNA-MDZDMXLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
229006-83-1 | |
| Record name | (2E)-3-(3-phenylphenyl)prop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






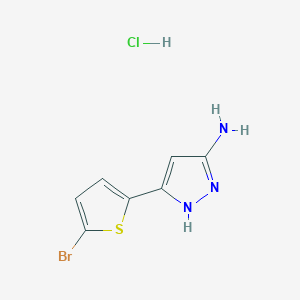
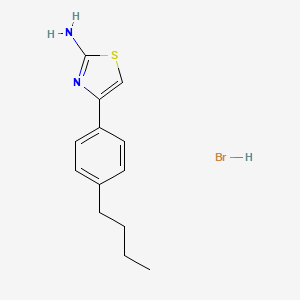
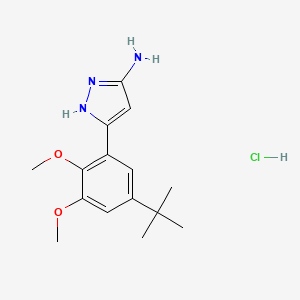
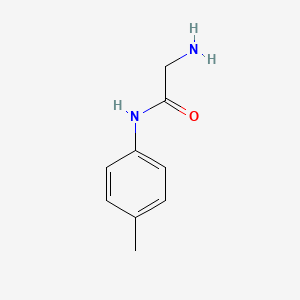

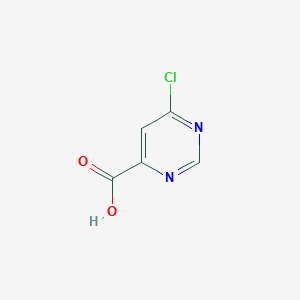

![8-Boc-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B1286094.png)


